N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
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Description
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H16N4O5 and its molecular weight is 392.371. The purity is usually 95%.
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Biological Activity
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity based on available research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a unique structure combining a chromene moiety with an oxadiazole and a pyridine ring. The presence of these functional groups suggests diverse interactions with biological targets, which may contribute to its therapeutic potential.
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of oxadiazoles possess significant antimicrobial properties. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial growth.
- Anticancer Activity : Some studies suggest that compounds similar to this compound can inhibit cancer cell proliferation. This effect is likely mediated through apoptosis induction and cell cycle arrest in various cancer cell lines .
- Anti-inflammatory Effects : The oxadiazole ring in the structure is known for its potential anti-inflammatory properties. Research indicates that such compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, leading to reduced cellular proliferation and survival in pathogenic organisms and cancer cells.
- Receptor Modulation : The compound might interact with receptors involved in signaling pathways that regulate inflammation and immune responses.
Anticancer Activity
A study conducted on a series of chromene derivatives showed promising results against various cancer cell lines. The compound demonstrated:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 12.5 | Induction of apoptosis |
MCF7 (Breast) | 10.0 | Cell cycle arrest at G1 phase |
A549 (Lung) | 15.0 | Inhibition of angiogenesis |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .
Antimicrobial Activity
In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited significant antimicrobial activity:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 32 µg/mL |
The results indicate that the compound's structural features contribute to its effectiveness against various pathogens .
Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5/c1-2-27-16-8-7-13(10-21-16)18-23-17(29-24-18)11-22-19(25)14-9-12-5-3-4-6-15(12)28-20(14)26/h3-10H,2,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCWUIMURLPLRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.